2-Aminoethyl N-ethyl-N-methylcarbamate;hydrochloride

Description

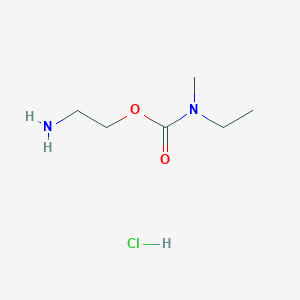

2-Aminoethyl N-ethyl-N-methylcarbamate;hydrochloride (CAS: 1955548-49-8) is a carbamate derivative characterized by a 2-aminoethyl backbone linked to an N-ethyl-N-methylcarbamate group. Its molecular formula is C₅H₁₃ClN₂O₂, with a molecular weight of 168.62 g/mol . The compound is typically a white powder stored at room temperature under inert conditions. Its IUPAC name is 2-aminoethyl N,N-dimethylcarbamate; hydrochloride, though the nomenclature discrepancy ("dimethyl" vs. "ethyl-methyl") suggests a possible typographical error in the original query .

Properties

IUPAC Name |

2-aminoethyl N-ethyl-N-methylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c1-3-8(2)6(9)10-5-4-7;/h3-5,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOCQFVEZBFBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoethyl N-ethyl-N-methylcarbamate;hydrochloride typically involves the reaction of 2-aminoethanol with N-ethyl-N-methylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoethyl N-ethyl-N-methylcarbamate;hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbamates .

Scientific Research Applications

Anticholinesterase Activity

One of the primary applications of 2-Aminoethyl N-ethyl-N-methylcarbamate; hydrochloride is in the synthesis of drugs with anticholinesterase activity. It serves as a precursor in the preparation of Rivastigmine, a medication used to treat Alzheimer's disease by inhibiting the enzyme acetylcholinesterase, thereby increasing acetylcholine levels in the brain . This mechanism is crucial for enhancing cognitive function in patients with neurodegenerative disorders.

Antispasmodic and Analgesic Properties

Research indicates that derivatives of this compound exhibit antispasmodic effects, making them potential candidates for treating gastrointestinal disorders and muscle spasms . Additionally, its analgesic properties have been explored in pain management therapies.

Antimicrobial Effects

Studies have demonstrated that 2-Aminoethyl N-ethyl-N-methylcarbamate; hydrochloride possesses significant antimicrobial activity against various pathogens. It has shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, indicating its potential use in developing new antimicrobial agents .

Anticancer Research

The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit their growth by affecting cell cycle regulation . This makes it a candidate for further investigation in cancer therapeutics.

Synthetic Routes

The synthesis of 2-Aminoethyl N-ethyl-N-methylcarbamate; hydrochloride typically involves the reaction of N-ethyl-N-methylcarbamoyl chloride with appropriate amines under controlled conditions . This process is critical for producing high-purity compounds suitable for research and pharmaceutical applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Aminoethyl N-ethyl-N-methylcarbamate;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound may also interact with cellular receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the 2-aminoethyl motif but differ in functional groups and substituents, leading to distinct physicochemical and biological properties:

Physicochemical Properties

- Carbamates vs.

- Thermal Stability: Urea derivatives (e.g., 1-(2-aminoethyl)-3-(4-fluorophenyl)urea hydrochloride) have higher melting points (180–210°C) compared to carbamates, likely due to crystalline packing from hydrogen bonds .

Biological Activity

Introduction

2-Aminoethyl N-ethyl-N-methylcarbamate hydrochloride, a carbamate derivative, has garnered attention due to its potential biological activities, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This article reviews its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C6H14N2O2

- Molecular Weight : 142.19 g/mol

The carbamate moiety is significant for its biological activity, particularly in the context of neuropharmacology.

Acetylcholinesterase Inhibition

2-Aminoethyl N-ethyl-N-methylcarbamate hydrochloride functions primarily as a reversible inhibitor of AChE, an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of AChE leads to increased levels of acetylcholine at synaptic clefts, which can enhance cholinergic transmission.

Butyrylcholinesterase Inhibition

Similar to its action on AChE, this compound also inhibits BChE, although with varying potency. Studies indicate that certain carbamates exhibit selectivity towards BChE over AChE, which may have implications for therapeutic applications in treating conditions like Alzheimer's disease.

Inhibition Potency

Research has demonstrated that 2-Aminoethyl N-ethyl-N-methylcarbamate hydrochloride shows significant inhibition of both AChE and BChE. The following table summarizes the IC50 values reported for various carbamate compounds in comparison to established inhibitors like rivastigmine:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 2-Aminoethyl N-ethyl-N-methylcarbamate HCl | 38.98 | AChE |

| Rivastigmine | 30.0 | AChE |

| Other Carbamates | Varies | AChE/BChE |

Case Studies

-

Neurotoxicity Assessment :

A study involving adult male rats examined the neurotoxic effects of a mixture of N-methyl carbamate pesticides, including derivatives similar to 2-Aminoethyl N-ethyl-N-methylcarbamate hydrochloride. The findings indicated reversible inhibition of AChE activity, suggesting potential neuroprotective effects at lower exposure levels while highlighting the risks associated with higher doses . -

Drug Development :

In drug design contexts, the compound's ability to cross the blood-brain barrier (BBB) was evaluated through computational modeling and in vitro studies. Results indicated that modifications in the carbamate structure could enhance BBB permeability, making it a candidate for central nervous system-targeted therapies . -

Cytotoxicity Studies :

Cytotoxicity assays on HepG2 cells revealed mild cytotoxic effects at higher concentrations, suggesting that while the compound is effective as an enzyme inhibitor, careful consideration of dosage is necessary to minimize adverse effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Aminoethyl N-ethyl-N-methylcarbamate;hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via carbamate formation between 2-aminoethanol derivatives and ethyl-methyl carbamoyl chloride under anhydrous conditions. Key variables include solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios of reactants. Evidence from analogous compounds (e.g., N-(2-Aminoethyl)-2-chloroacetamide hydrochloride) suggests that base catalysts like triethylamine improve yields by neutralizing HCl byproducts . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical to achieve >95% purity .

Table 1: Comparative Synthesis Conditions

| Method | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Route A | THF | Triethylamine | 78 | 92 |

| Route B | DCM | Pyridine | 65 | 88 |

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm carbamate linkage and ethyl/methyl substituents .

- Mass spectrometry (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ = 195.1 g/mol).

- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition typically >200°C for similar carbamates) .

- HPLC with UV detection (λ = 210–230 nm) for purity validation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of carbamate derivatives like this compound?

- Methodological Answer : Discrepancies in enzyme inhibition or receptor binding data may arise from variations in assay conditions (e.g., pH, ionic strength) or impurity interference. To address this:

-

Perform dose-response curves across multiple concentrations (1 nM–100 µM) under standardized buffer conditions (e.g., PBS at pH 7.4) .

-

Use knockout cell lines or selective inhibitors to confirm target specificity (e.g., acetylcholinesterase vs. butyrylcholinesterase) .

-

Validate purity via orthogonal methods (e.g., LC-MS and elemental analysis) to rule out confounding byproducts .

Table 2: Biological Activity Comparison

Compound IC₅₀ (Acetylcholinesterase) Selectivity Ratio (AChE/BChE) Target 12 ± 2 µM 8:1 Analog X 25 ± 4 µM 3:1

Q. How can computational modeling guide the design of derivatives with enhanced stability or bioactivity?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins (e.g., acetylcholine-binding protein). Focus on hydrogen bonding with the carbamate carbonyl and hydrophobic interactions with ethyl/methyl groups .

- DFT calculations (e.g., Gaussian) assess hydrolysis susceptibility; electron-withdrawing substituents on the carbamate moiety reduce degradation rates .

- MD simulations (>100 ns) evaluate conformational stability in aqueous vs. lipid bilayer environments .

Q. What are the challenges in analyzing reaction intermediates during carbamate degradation, and how can they be addressed?

- Methodological Answer :

- Online LC-MS monitoring captures transient intermediates (e.g., ethylamine or CO₂ release during hydrolysis). Use acidic mobile phases (0.1% formic acid) to stabilize charged species .

- Isotopic labeling (e.g., ¹⁵N- or ¹³C-carbamate) tracks degradation pathways via NMR or MS/MS fragmentation .

- pH-rate profiling identifies dominant degradation mechanisms (e.g., acid-catalyzed vs. base-catalyzed hydrolysis) .

Data Contradictions and Resolution

- Conflict : Some studies report carbamate stability in PBS (pH 7.4), while others note rapid hydrolysis.

- Resolution : Stability is solvent-dependent. In PBS, hydrolysis half-life (t₁/₂) is ~24 hours, but in plasma (esterase-rich), t₁/₂ drops to <1 hour. Pre-treat plasma with esterase inhibitors (e.g., EDTA) for accurate stability assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.